molecular formula C20H15Br3N2O2 B11557562 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11557562
M. Wt: 555.1 g/mol
InChI Key: SGKOSNXLQCGMFU-BHGWPJFGSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(4-bromonaphthalen-1-yl)acetic acid hydrazide and 3,5-dibromo-2-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the reaction mixture being refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple bromine atoms and the methoxy group can enhance its binding affinity and specificity for certain targets, making it a valuable compound for studying molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetohydrazide
  • Ethyl 2-(4-bromonaphthalen-1-yl)acetate
  • 4-bromonaphthalen-2-ol

Uniqueness

Compared to similar compounds, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine atoms and the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various research applications.

Properties

Molecular Formula

C20H15Br3N2O2

Molecular Weight

555.1 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H15Br3N2O2/c1-27-20-13(8-14(21)10-18(20)23)11-24-25-19(26)9-12-6-7-17(22)16-5-3-2-4-15(12)16/h2-8,10-11H,9H2,1H3,(H,25,26)/b24-11+

InChI Key

SGKOSNXLQCGMFU-BHGWPJFGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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